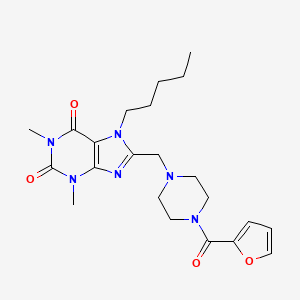

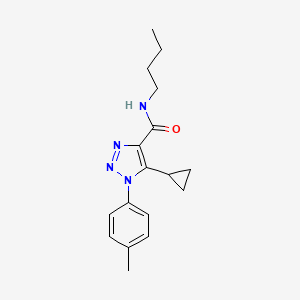

![molecular formula C10H11F2NO4S B2453399 3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid CAS No. 1018260-78-0](/img/structure/B2453399.png)

3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid, also known as 2,4-Difluorophenylsulfamoylmethylpropionic acid (DFSMPA), is a synthetic organic compound belonging to the class of sulfonamides. It is a white crystalline solid with a molecular weight of 261.26 g/mol. DFSMPA has been used in scientific research for its unique properties, such as its ability to act as a reversible inhibitor of the enzyme acetylcholinesterase (AChE). It has been used in numerous studies to investigate the effects of AChE inhibition on various physiological and biochemical processes.

Wissenschaftliche Forschungsanwendungen

Subheading: Novel Radiotracers for Tumor Imaging

- Radiolabeled amino acids, including analogs of alpha-aminoisobutyric acid like 2-amino-3-fluoro-2-methylpropanoic acid (FAMP) and 3-fluoro-2-methyl-2-(methylamino)propanoic acid (N-MeFAMP), have been synthesized for tumor imaging. These compounds are substrates for A type amino acid transport, making them potential agents for positron emission tomography (PET) in detecting intracranial neoplasms. Their high tumor vs normal brain ratios of radioactivity suggest their promise in medical imaging (McConathy et al., 2002).

- Further studies on these radiolabeled amino acids (FAMP and N-MeFAMP) demonstrated their viability as PET radioligands for brain tumor imaging. They exhibited high tumor-to-normal brain ratios, with the R-enantiomers showing higher tumor uptake, emphasizing their potential in medical diagnostics (Yu et al., 2010).

Environmental Applications

Subheading: Understanding Environmental Fate and Biodegradation

- Perfluoroalkyl acids (PFAAs) like perfluorosulfonic acids (PFSAs) and perfluorocarboxylic acids (PFCAs) are widely used and environmentally persistent. They can be derived from precursors that might pose health risks, including hepatotoxicity and reproductive toxicity. Studies on microbial strains, activated sludge, plants, and earthworms have focused on understanding the environmental fate of PFAA precursors and refining biotransformation strategies to mitigate their impact (Zhang et al., 2020).

Chemical Synthesis and Catalysis

Subheading: Advancements in Chemical Synthesis

- The efficacy of protecting sulfamates with 2,4-dimethoxybenzyl groups was demonstrated, highlighting their stability and suitability for multi-step synthesis. This development allows for a more flexible approach in the synthesis of phenolic O-sulfamates, important functional groups in medicinal chemistry and drug development (Reuillon et al., 2012).

- Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the synthesis of various compounds, demonstrating its utility in facilitating chemical reactions while being environmentally friendly by allowing for catalyst reuse (Tayebi et al., 2011).

Eigenschaften

IUPAC Name |

3-[(2,4-difluorophenyl)sulfamoyl]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO4S/c1-6(10(14)15)5-18(16,17)13-9-3-2-7(11)4-8(9)12/h2-4,6,13H,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHMDCNQVRXCLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)NC1=C(C=C(C=C1)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

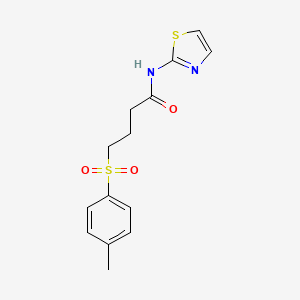

![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2453319.png)

![Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2453323.png)

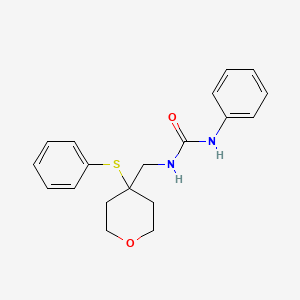

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2453326.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453328.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(2,3-dihydroindol-1-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B2453330.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2453332.png)

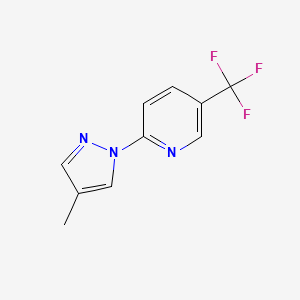

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2453334.png)